

# Unable to Identify Investigational Drug "FR 75513" for Overactive Bladder

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **FR 75513**

Cat. No.: **B1674033**

[Get Quote](#)

A comprehensive search for the investigational drug "**FR 75513**" in the context of overactive bladder (OAB) treatment has yielded no specific information regarding its mechanism of action, clinical trials, or any related publications. It is possible that "**FR 75513**" is an internal compound code not publicly disclosed, a discontinued project, or an incorrect identifier.

Consequently, a direct comparison of **FR 75513** with established treatments for overactive bladder, as requested, cannot be performed at this time due to the lack of available data.

Established treatments for overactive bladder primarily fall into two main classes: anticholinergics (also known as antimuscarinics) and beta-3 adrenergic receptor agonists.

Anticholinergics work by blocking the action of acetylcholine, a neurotransmitter that signals the bladder muscles to contract. By inhibiting these signals, anticholinergics reduce involuntary bladder contractions, a hallmark of OAB.

Beta-3 adrenergic receptor agonists represent a newer class of drugs. These agents work by stimulating beta-3 adrenergic receptors in the bladder muscle, which leads to muscle relaxation and an increase in bladder capacity.

## Alternative Comparison Offered

To fulfill the core requirements of your request for a detailed comparison guide, we propose to substitute "**FR 75513**" with a known, recently developed, or investigational drug for overactive bladder for which sufficient public data is available. An example of a suitable candidate would

be Vibegron, a beta-3 adrenergic receptor agonist approved by the FDA in recent years, or another compound currently in late-stage clinical development.

This would allow for a comprehensive comparison of its mechanism of action, clinical efficacy, and safety profile against established treatments, complete with the requested data tables, experimental protocols, and Graphviz diagrams.

Please advise if you would like to proceed with a comparison of an alternative compound.

- To cite this document: BenchChem. [Unable to Identify Investigational Drug "FR 75513" for Overactive Bladder]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1674033#fr-75513-vs-established-treatments-for-overactive-bladder>

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)